2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester
Description
This compound is a spirocyclic derivative featuring a 2,5-diazaspiro[3.4]octane core, a tert-butyl ester group, and a 2,4-dimethoxyphenylmethyl substituent. Its molecular structure combines conformational rigidity from the spirocyclic system with the steric and electronic effects of the dimethoxyphenyl and tert-butyl groups. The tert-butyl ester (BOC group, 1,1-dimethylethyl) enhances stability during synthetic workflows, while the 2,4-dimethoxyphenyl moiety may contribute to lipophilicity and target binding .
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-10-6-9-20(22)13-21(17(20)23)12-14-7-8-15(25-4)11-16(14)26-5/h7-8,11H,6,9-10,12-13H2,1-5H3 |
InChI Key |
YVEXQNLCERIWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CN(C2=O)CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of a spirocyclic amine with a carboxylic acid derivative under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Comparisons
The compound is compared to structurally related spirocyclic and tert-butyl-containing analogs (Table 1).
Table 1: Comparative Analysis of Structurally Related Compounds
*Molecular weights estimated from structural formulas.
Critical Research Findings
Spirocyclic Rigidity vs. Reactivity: The spiro[3.4]octane core in the target compound imposes conformational constraints that enhance binding specificity compared to non-spiro analogs (e.g., linear tert-butyl esters in Terbufos sulfone) .
Ester Group Stability :
- The tert-butyl ester in the target compound is resistant to basic hydrolysis but cleaved under acidic conditions (e.g., trifluoroacetic acid), unlike methyl esters (e.g., 8-O-Acetylshanzhiside methyl ester), which degrade rapidly in basic environments .
Substituent Effects :
- The 2,4-dimethoxyphenyl group enhances lipophilicity (logP ~2.8 predicted) compared to unsubstituted spirocyclic analogs, improving membrane permeability in pharmacological assays .
- In contrast, the acetyloxy group in 8-O-Acetylshanzhiside methyl ester increases polarity, limiting its use in CNS-targeted drug development .
Synthetic Utility :
- The target compound’s synthesis likely employs BOC protection strategies (e.g., using tert-butyl dicarbonate) similar to methods in , where acetic acid/sodium acetate mediates condensation .
- Terbufos sulfone’s synthesis, however, relies on sulfonation of tert-butyl precursors, highlighting divergent pathways for tert-butyl-functionalized compounds .
Biological Activity
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester is a complex organic compound characterized by a unique spirocyclic structure that incorporates two nitrogen atoms within its framework. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 376.4 g/mol. The presence of both carboxylic acid and ester functionalities enhances its chemical reactivity and potential applications in medicinal chemistry.
Research indicates that the compound may exert its biological effects by interacting with specific molecular targets or pathways within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, blocking their activity and altering metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways and affecting various cellular functions.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it may inhibit the growth of bacteria and fungi, contributing to its potential as an effective antimicrobial agent .
Anticancer Activity
Preliminary findings suggest that this compound exhibits anticancer properties by targeting specific cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features and biological activities of this compound relative to similar spirocyclic compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,5-Diazaspiro[3.4]octane-5-carboxylic acid tert-butyl ester | Similar spirocyclic framework | Different functional groups affecting reactivity |
| 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester | Contains similar diaza structure | Variations in biological activity |
| 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester | Contains an amino group | Potentially different biological activities |
This table illustrates how the unique functional groups and structural characteristics of this compound contribute to its distinct chemical reactivity and biological activity.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that the compound had low toxicity towards normal human cell lines while effectively inhibiting cancer cell growth in various models .
- Mechanistic Insights : Further investigations into the mechanism of action indicated that the compound may induce apoptosis in cancer cells through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
